molecular formula C9H5BrFNO2 B13848059 5-bromo-7-fluoro-1H-indole-2-carboxylic Acid CAS No. 383132-35-2

5-bromo-7-fluoro-1H-indole-2-carboxylic Acid

Cat. No.: B13848059
CAS No.: 383132-35-2
M. Wt: 258.04 g/mol
InChI Key: ZGJLWCKXUNHZMP-UHFFFAOYSA-N
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Description

5-bromo-7-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-1H-indole-2-carboxylic acid typically involves the bromination and fluorination of indole derivatives. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another approach involves the regioselective construction of indole arynes followed by a Stille cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and halogenating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups .

Scientific Research Applications

5-bromo-7-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can form pi-alkyl interactions with amino acid residues in proteins, leading to inhibition of enzyme activity . The exact pathways and targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-2-carboxylic acid
  • 5-fluoro-1H-indole-2-carboxylic acid
  • 7-fluoro-1H-indole-2-carboxylic acid

Uniqueness

5-bromo-7-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual substitution can enhance its biological activity and specificity compared to other indole derivatives .

Properties

IUPAC Name

5-bromo-7-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJLWCKXUNHZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248723
Record name 1H-Indole-2-carboxylic acid, 5-bromo-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383132-35-2
Record name 1H-Indole-2-carboxylic acid, 5-bromo-7-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383132-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 5-bromo-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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